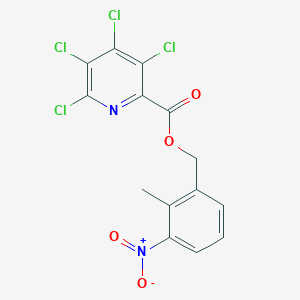
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a furan ring, a benzyl group, and a cyclopropanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
Chemistry: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored the potential of this compound in developing new therapeutic agents, particularly for its antibacterial and antifungal properties.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the furan-3-yl benzyl intermediate: This step involves the reaction of furan-3-carbaldehyde with a suitable benzylating agent under acidic or basic conditions to form the furan-3-yl benzyl intermediate.
Cyclopropanation: The furan-3-yl benzyl intermediate is then subjected to cyclopropanation using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a catalyst.
Sulfonamide formation: The final step involves the reaction of the cyclopropylated intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzyl rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
作用機序
The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The furan ring and sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity.
類似化合物との比較
N-(4-(furan-2-yl)benzyl)cyclopropanesulfonamide: Similar structure but with the furan ring in a different position.
N-(4-(thiophen-3-yl)benzyl)cyclopropanesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-(pyridin-3-yl)benzyl)cyclopropanesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide stands out due to the specific positioning of the furan ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,14-5-6-14)15-9-11-1-3-12(4-2-11)13-7-8-18-10-13/h1-4,7-8,10,14-15H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTONFZDFDGCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
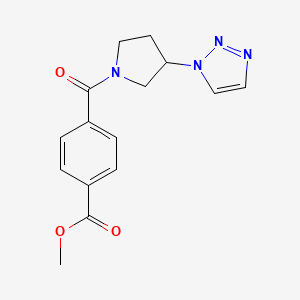
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
![tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3011871.png)
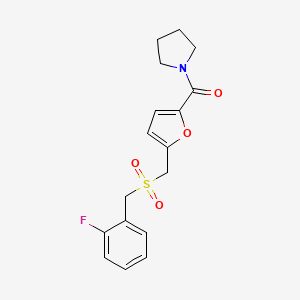
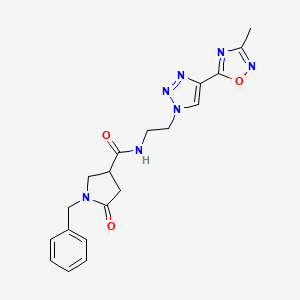
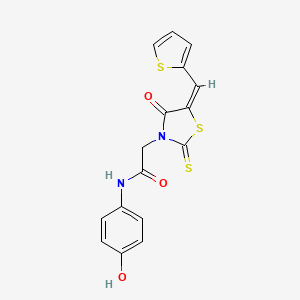
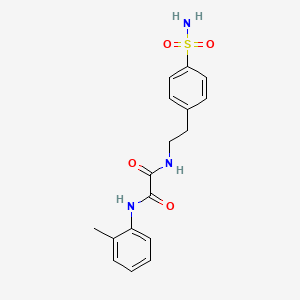
![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
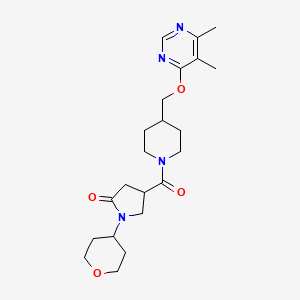
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
